molecular formula C12H19NO B7791508 1-Amino-2-(4-isopropylphenyl)propan-2-ol

1-Amino-2-(4-isopropylphenyl)propan-2-ol

Cat. No.: B7791508
M. Wt: 193.28 g/mol
InChI Key: KIDOXGAXIPHSBS-UHFFFAOYSA-N
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Description

1-Amino-2-(4-isopropylphenyl)propan-2-ol is an organic compound with the molecular formula C12H19NO It is a chiral amino alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a 4-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(4-isopropylphenyl)propan-2-ol can be synthesized through several methods. . The reaction conditions typically require a catalyst such as aluminum chloride (AlCl3) and are carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(4-isopropylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a leaving group.

Major Products Formed:

    Oxidation: Formation of ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-2-(4-isopropylphenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-amino-2-(4-isopropylphenyl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The 4-isopropylphenyl group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

1-Amino-2-(4-isopropylphenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-Amino-2-phenylpropan-2-ol: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

    1-Amino-2-(4-methylphenyl)propan-2-ol: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    1-Amino-2-(4-tert-butylphenyl)propan-2-ol: The tert-butyl group provides greater steric hindrance, influencing its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields .

Properties

IUPAC Name

1-amino-2-(4-propan-2-ylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9,14H,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDOXGAXIPHSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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